2-Fluoro-6-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

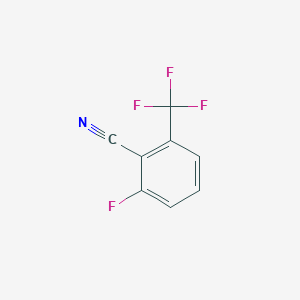

2D Structure

Properties

IUPAC Name |

2-fluoro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQYJDHTHFAPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157959 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133116-83-3 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133116833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzonitrile: A Cornerstone Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Aromatics

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning physicochemical and biological properties.[1][2] Among the vast arsenal of fluorinated building blocks, 2-Fluoro-6-(trifluoromethyl)benzonitrile stands out as a particularly versatile and valuable intermediate. Its unique substitution pattern, featuring a trifluoromethyl group and a fluorine atom ortho to a nitrile moiety, imparts a distinct reactivity profile and offers medicinal chemists a powerful handle to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and key applications, with a focus on providing actionable insights for researchers and professionals in the chemical sciences.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and role in synthesis. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 133116-83-3 | [1][3][4] |

| Molecular Formula | C₈H₃F₄N | [1][4][5] |

| Molecular Weight | 189.11 g/mol | [1][3][4] |

| Appearance | White to off-white solid or crystalline powder | [1] |

| Melting Point | 28-32 °C | [1] |

| Boiling Point | 196.3±40.0 °C at 760 mmHg | |

| Density | 1.373 g/mL at 25 °C | [3][6] |

| Refractive Index (n²⁰/D) | 1.452 | [3][6] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [3] |

| Solubility | Soluble in common organic solvents such as THF, DMF, and DMSO. |

Synthesis and Mechanistic Insights: Crafting a Key Intermediate

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the introduction of the nitrile group onto a pre-functionalized benzene ring. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Conceptual Synthesis Pathways

Two of the most logical and industrially relevant synthetic strategies are the Sandmeyer reaction starting from the corresponding aniline and palladium-catalyzed cyanation of an aryl halide.

Caption: Key synthetic routes to this compound.

Experimental Protocol: Sandmeyer Reaction

The Sandmeyer reaction provides a classic and reliable method for converting an aryl amine to a nitrile.[6][7]

Step 1: Diazotization of 2-Fluoro-6-(trifluoromethyl)aniline

-

In a reaction vessel equipped with a stirrer and a cooling bath, suspend 2-Fluoro-6-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the suspension to 0-5 °C with vigorous stirring.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyanation

-

In a separate vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) (1.1-1.5 eq) in an appropriate solvent (e.g., water or toluene).

-

Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 1-2 hours to ensure complete reaction.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay of its three functional groups: the nitrile, the fluorine atom, and the trifluoromethyl group.

-

Nitrile Group Transformations: The cyano group can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid or amide, or reduced to a primary amine (benzylamine), a crucial intermediate for many pharmaceutical syntheses.[8]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of both the nitrile and the trifluoromethyl groups activates the aromatic ring towards nucleophilic attack.[9][10][11] The fluorine atom, being a good leaving group in SₙAr reactions, can be displaced by various nucleophiles. The ortho-fluoro effect can influence the stability of intermediates in such reactions.[3][4]

-

Ortho-directing Effects: The substituents can direct further electrophilic aromatic substitution, although the strongly deactivating nature of the ring makes such reactions challenging.

Caption: Key transformations of this compound.

Key Applications in Drug Discovery and Agrochemicals

This compound is a highly sought-after building block due to the advantageous properties conferred by its fluorinated substituents.

Pharmaceuticals: A Gateway to Complex Therapeutics

This benzonitrile derivative is a key intermediate in the synthesis of a range of pharmaceuticals, including kinase inhibitors and antivirals.[1]

-

Elagolix: A notable application is in the synthesis of Elagolix, an orally active gonadotropin-releasing hormone (GnRH) antagonist used for the treatment of endometriosis.[5][12][13] The 2-fluoro-6-(trifluoromethyl)benzylamine, derived from the title compound, is a crucial component of the final drug structure.[12][14]

-

Kinase Inhibitors: The 2-fluoro-6-(trifluoromethyl)phenyl motif is found in numerous kinase inhibitors.[15] The fluorine and trifluoromethyl groups can enhance binding to the kinase active site and improve metabolic stability. The benzonitrile itself can be a precursor to the amine or other functionalities required for the final inhibitor structure. For instance, it has been implicated in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases.[16]

-

Quinolinecarboxamides: It serves as a reagent in the synthesis of Quinolinecarboxamides, which are being investigated for the treatment of autoimmune disorders.[6]

Agrochemicals: Enhancing Crop Protection

In the agrochemical sector, the incorporation of fluorinated groups can lead to more potent and stable herbicides, insecticides, and fungicides.[1][2][17] The trifluoromethyl group, in particular, is known to enhance the biological activity and metabolic stability of pesticides.[17] this compound serves as a valuable intermediate for introducing this beneficial motif into new agrochemical candidates.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[18]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.[3][18]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[18]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[18]

Conclusion: A Versatile Tool for Modern Chemical Synthesis

This compound has firmly established itself as a critical building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique combination of functional groups provides a versatile platform for a wide range of chemical transformations, enabling the creation of novel compounds with enhanced biological properties. As the demand for more effective and safer drugs and crop protection agents continues to grow, the importance of strategic intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers and developers in the field.

References

- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google P

- Sandmeyer Trifluoromethyl

- Elagolix Sodium Compositions and Processes (2019)

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]

- Mild Palladium-Catalyzed Cyanation of (Hetero)

- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr

- Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conform

- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

- Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. [Link]

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]

- How does Fluorobenzonitrile react with reducing agents? - Blog. [Link]

- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. [Link]

- A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. [Link]

- Sandmeyer Difluoromethylation of (Hetero-)

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google P

- WO2018198086A1 - Process for the preparation of elagolix and pharmaceutically acceptable salts thereof - Google P

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. [Link]

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

- Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. [Link]

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | P

- Directed nucleophilic aromatic substitution reaction - RSC Publishing. [Link]

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. [Link]

- Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elagolix Sodium Compositions and Processes (2019) | Niharika Chauhan | 5 Citations [scispace.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kaibangchem.com [kaibangchem.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 13. Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2018198086A1 - Process for the preparation of elagolix and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 15. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. sparrow-chemical.com [sparrow-chemical.com]

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound, has emerged as a pivotal building block in the fields of pharmaceutical and agrochemical research and development. Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, render it a versatile intermediate for the synthesis of complex and biologically active molecules. The trifluoromethyl group often enhances lipophilicity and metabolic stability, crucial attributes for the design of effective therapeutic agents and crop protection agents.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, applications, and safety protocols associated with this compound. Detailed experimental procedures for its synthesis and a representative nucleophilic aromatic substitution reaction are also presented to provide practical insights for laboratory applications.

Core Chemical and Physical Properties

This compound is a white to almost white solid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 133116-83-3 | [1] |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| Appearance | White to almost white powder to lump | [1] |

| Melting Point | 28 °C | [1] |

| Density | 1.37 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.452 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Synonyms | 2-Cyano-1-fluoro-3-(trifluoromethyl)benzene, α,α,α,6-Tetrafluoro-o-tolunitrile | [1] |

Synthesis of this compound

Diagram of the Synthetic Pathway

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Representative Experimental Protocol: Sandmeyer Reaction

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2-Fluoro-6-(trifluoromethyl)aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Ice

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Fluoro-6-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (2.4 eq) in water. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Key Chemical Reactions

The chemical reactivity of this compound is dominated by the properties of its functional groups: the nitrile group and the electron-deficient aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effects of the adjacent trifluoromethyl and cyano groups. This allows for the facile displacement of the fluoride ion by a variety of nucleophiles.

Diagram of Nucleophilic Aromatic Substitution

Caption: General mechanism of a nucleophilic aromatic substitution reaction on this compound.

Representative Experimental Protocol: Reaction with Morpholine

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-morpholino-6-(trifluoromethyl)benzonitrile.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine (benzylamine derivative), which is a valuable intermediate for further synthetic transformations. A patent for the synthesis of an Elagolix intermediate describes the reduction of this compound using a borane tetrahydrofuran complex.[3]

Hydrolysis of the Nitrile Group

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 2-fluoro-6-(trifluoromethyl)benzoic acid. This transformation is a standard procedure in organic synthesis.[4]

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable precursor in several areas of chemical research.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antiviral drugs.[1] The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of the final drug molecule.[1] It has been used in the synthesis of kinase inhibitors, which are a critical class of drugs for cancer therapy.[5]

-

Agrochemical Chemistry: It is employed in the formulation of herbicides and pesticides.[1] The fluorinated substituents can improve the efficacy and target specificity of these agrochemicals.

-

Materials Science: The compound is used in creating advanced materials with unique properties, such as improved thermal stability and chemical resistance.[1]

Spectroscopic Data

While a comprehensive set of publicly available spectra is limited, some data can be found.

-

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound is available and shows characteristic peaks for the C≡N stretch, C-F bonds, and the aromatic ring.[6]

-

Mass Spectrometry (MS): A publicly available mass spectrum for this compound has not been identified. However, the fragmentation pattern of related trifluoromethyl-substituted benzonitriles often involves the loss of a CF₃ radical and other characteristic cleavages of the aromatic ring and nitrile group.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Toxic if inhaled.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an essential intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists working in these fields.

References

- Wikipedia. Sandmeyer reaction. [Link]

- SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

- Organic Chemistry Portal.

- Polshettiwar, V., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly153, 15–36 (2022). [Link]

- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

- Chem-Station Int. Ed. Sandmeyer Reaction. [Link]

- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

- PubChem. 2-Fluoro-6-methoxybenzonitrile. [Link]

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- NIST WebBook. 2-Fluoro-4-(trifluoromethyl)benzonitrile. [Link]

- Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

- Filo. Write reaction showing conversion of Benzonitrile into benzoic acid... [Link]

- Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Link]

- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

- Google Patents.

- Organic Syntheses.

- ACS Publications.

- PrepChem.com. Synthesis of 2-chloro-6-fluoro-benzonitrile. [Link]

- Chemistry LibreTexts.

- Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]

Sources

- 1. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]

- 2. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 3. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

The Strategic Role of 2-Fluoro-6-(trifluoromethyl)benzonitrile in Modern Organic Synthesis: A Technical Guide

Introduction: A Uniquely Activated Aromatic Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and fluorinated motifs is paramount. These elements can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 2-Fluoro-6-(trifluoromethyl)benzonitrile stands out as a preeminent building block, offering a trifecta of reactive sites and activating groups on a single aromatic core. Its structure, featuring a nitrile group, a trifluoromethyl (CF₃) group, and an ortho-fluorine atom, creates a unique electronic environment that dictates its versatile reactivity.

The powerful electron-withdrawing nature of both the nitrile and trifluoromethyl groups renders the aromatic ring highly electron-deficient.[4] This electronic pull is the cornerstone of the molecule's utility, activating the ortho-fluorine atom for nucleophilic aromatic substitution (SₙAr) and influencing the acidity of the adjacent aromatic proton, paving the way for directed ortho-metalation (DoM).[4][5] Furthermore, the nitrile group itself serves as a versatile functional handle, capable of being transformed into other critical functionalities, most notably a primary amine. This guide provides an in-depth exploration of these core reactivities, underscoring the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

| Property | Value |

| CAS Number | 133116-83-3 |

| Molecular Formula | C₈H₃F₄N |

| Molecular Weight | 189.11 g/mol |

| Appearance | White to off-white solid or lump[6] |

| Melting Point | 28 °C[6] |

| Density | 1.373 g/mL at 25 °C |

| Refractive Index | n20/D 1.452 |

Core Reactivity I: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The fluorine atom, a competent leaving group, is exceptionally activated for displacement due to the strong resonance and inductive stabilization provided by the ortho-cyano and para-trifluoromethyl groups.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized effectively onto the electron-withdrawing nitrile and trifluoromethyl groups. The subsequent expulsion of the fluoride ion restores the aromaticity and yields the substituted product. This high degree of stabilization lowers the activation energy for the first, typically rate-determining, step, making the reaction highly efficient.[4][7]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

This pathway allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

-

Amination: Reaction with primary or secondary amines, often in the presence of a base like K₂CO₃ or DIPEA in a polar aprotic solvent such as DMSO or DMF, readily yields 2-amino-6-(trifluoromethyl)benzonitriles. These products are valuable precursors for a variety of nitrogen-containing heterocycles.[4]

-

Alkoxylation/Aryloxylation: Alkoxides and phenoxides can displace the fluorine to form aryl ethers.[4] These reactions are typically performed under anhydrous conditions to prevent competing hydrolysis.

-

Thiolation: Thiolates react smoothly to produce aryl thioethers, introducing a key sulfur linkage found in many bioactive compounds.[4]

| Nucleophile (Example) | Reagent | Product Type | Typical Yield |

| Amine | Morpholine, K₂CO₃, DMSO | 2-(Morpholin-4-yl)-6-(trifluoromethyl)benzonitrile | >90% |

| Alkoxide | Sodium methoxide, MeOH | 2-Methoxy-6-(trifluoromethyl)benzonitrile | High |

| Thiol | Sodium thiophenoxide, DMF | 2-(Phenylthio)-6-(trifluoromethyl)benzonitrile | High |

Experimental Protocol: Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile Derivatives

This protocol describes a general procedure for the SₙAr reaction with an amine nucleophile.

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

-

Reagents: Add the desired amine (1.1-1.5 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.5 M.

-

Reaction: Heat the mixture to 80-120 °C. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines may require higher temperatures. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. An organic product will often precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or recrystallization to yield the pure substituted benzonitrile.

Core Reactivity II: Directed ortho-Metalation (DoM)

While SₙAr modifies the C-F bond, directed ortho-metalation (DoM) enables functionalization of the C-H bond adjacent to the nitrile group. The nitrile acts as a powerful directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the sterically accessible ortho position.[8][9]

Mechanistic Rationale: The heteroatom of the nitrile group acts as a Lewis base, coordinating to the Lewis acidic lithium of an alkyllithium base (e.g., n-BuLi or LDA).[9] This pre-coordination brings the base into close proximity to the C-H bond at the C5 position, facilitating a kinetically favored deprotonation to form a stable aryllithium intermediate. This intermediate can then be trapped by a wide variety of electrophiles to introduce new functional groups with complete regioselectivity. The choice of a strong, non-nucleophilic base like LDA is often preferred to minimize competitive nucleophilic attack on the nitrile carbon.

Caption: Workflow for Directed ortho-Metalation (DoM).

Experimental Protocol: ortho-Functionalization via DoM

-

Setup: In a flame-dried, multi-necked flask under a positive pressure of argon, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.05-1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1-2 hours at -78 °C to ensure complete formation of the aryllithium species.

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) (1.2 eq.) in THF to the reaction mixture.

-

Warming & Quench: Allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the 5-substituted-2-fluoro-6-(trifluoromethyl)benzonitrile.

Core Reactivity III: Transformation of the Nitrile Group

The nitrile functionality is not merely an activating group; it is a synthetic linchpin that can be converted into other valuable groups. The most significant transformation in the context of drug development is its reduction to a primary amine.

Reduction to Benzylamine: The conversion of the nitrile to a benzylamine derivative unlocks a crucial class of intermediates. This is exemplified by the synthesis of 2-fluoro-6-(trifluoromethyl)benzylamine, a key intermediate for Elagolix, a gonadotropin-releasing hormone (GnRH) antagonist.[10] This reduction can be achieved using various reducing agents, with borane complexes being particularly effective.

Protocol: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine[11]

-

Setup: Charge a dry reactor with this compound (1.0 eq.) and an anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Reducing Agent: Under an inert atmosphere, slowly add a solution of borane tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 eq.) to the solution, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by GC or LC-MS).

-

Quench: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by hydrochloric acid (e.g., 2M HCl) to hydrolyze the borane-amine complex.

-

Work-up: Adjust the pH of the aqueous solution to basic (pH > 10) with an aqueous base (e.g., NaOH) to liberate the free amine.

-

Isolation: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield 2-fluoro-6-(trifluoromethyl)benzylamine. Further purification can be achieved via distillation or salt formation if necessary.

Caption: Synthesis of a key pharmaceutical intermediate.

Applications in Bioactive Molecule Synthesis

The true value of this compound is demonstrated by its application as a cornerstone in the synthesis of complex, high-value molecules.

-

Pharmaceuticals: As detailed, it is a direct precursor to the benzylamine intermediate used in the synthesis of Elagolix.[10] Its derivatives are also instrumental in creating compounds for treating autoimmune disorders and as various enzyme inhibitors, where the unique electronic and steric properties of the substituted ring are crucial for target engagement.[11]

-

Agrochemicals: In agricultural science, this building block is employed in the synthesis of advanced herbicides and pesticides.[6] The trifluoromethyl group often enhances the lipophilicity, improving penetration through plant or insect cuticles, while the fluorine atom can block sites of metabolic degradation, leading to more potent and persistent crop protection agents.[6][12][13]

Conclusion

This compound is far more than a simple aromatic compound; it is a highly versatile and strategically designed synthetic intermediate. Its utility is rooted in the synergistic interplay of its three key functional groups, which allows for selective and high-yielding transformations through nucleophilic aromatic substitution, directed ortho-metalation, and nitrile group reduction. For the medicinal or agricultural chemist, this molecule provides a reliable and powerful platform for rapidly accessing complex and diverse chemical matter, accelerating the discovery and development of novel bioactive compounds.

References

- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

- The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment.

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile...

- Visible Light Promotes Cascade Trifluoromethylation/Cycliz

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.

- Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals. [Link]

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- Organic Fluorin

- Next Generation of Fluorine-Containing Pharmaceuticals...

- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.

- ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]

- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

- Directed (ortho)

- Directed ortho metal

- 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Concerted Nucleophilic Aromatic Substitution Reactions.

- Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB).

Sources

- 1. nbinno.com [nbinno.com]

- 2. agcchem.com [agcchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 11. This compound | 133116-83-3 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

2-Fluoro-6-(trifluoromethyl)benzonitrile CAS 133116-83-3 overview

An In-depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS 133116-83-3)

Foreword: Unpacking a Key Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms can profoundly influence a molecule's properties. This compound stands as a premier example of a high-value, fluorinated aromatic building block. Its utility stems not just from the presence of fluorine, but from the specific ortho-relationship of the fluoro, trifluoromethyl, and nitrile functional groups. This precise arrangement imparts a unique electronic and steric profile, rendering it a versatile intermediate for constructing complex molecular architectures.[1][2] The trifluoromethyl group is a well-established bioisostere for enhancing lipophilicity and metabolic stability, crucial attributes in drug design for improving bioavailability.[1][3] Simultaneously, the nitrile and fluoro groups serve as versatile synthetic handles for a variety of chemical transformations. This guide offers a deep dive into the core properties, reactivity, and applications of this compound, grounded in practical, field-proven insights for the research and development professional.

Core Physicochemical & Spectroscopic Profile

A foundational aspect of utilizing any chemical reagent is a thorough understanding of its physical and spectroscopic characteristics. These data points are the first line of validation for material identity and purity.

Physical and Chemical Properties

The quantitative data for this compound are summarized below. These values are critical for experimental planning, from reaction setup to purification.

| Property | Value | Source(s) |

| CAS Number | 133116-83-3 | [1][4][5] |

| Molecular Formula | C₈H₃F₄N | [1][4] |

| Molecular Weight | 189.11 g/mol | [1][4][5] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 26-28 °C | [1][4] |

| Density | 1.373 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.452 | [4] |

| Purity | ≥ 97% or ≥ 98% (GC) | [1] |

Spectroscopic Signature for Identity Confirmation

In any synthetic workflow, verifying the structure of intermediates is paramount. The following describes the expected spectroscopic fingerprint of this compound, forming a self-validating protocol for researchers.

-

Nuclear Magnetic Resonance (NMR):

-

¹⁹F NMR: This is the most definitive technique for this compound. Two distinct signals are expected: a singlet for the trifluoromethyl (-CF₃) group, typically observed around δ -63 ppm, and another signal for the aromatic fluorine (Ar-F).[6]

-

¹H NMR: The aromatic region will display a complex multiplet pattern corresponding to the three protons on the benzene ring.

-

¹³C NMR: Key signals include the nitrile carbon (C≡N), the carbon atoms attached to the fluorine and trifluoromethyl groups (showing characteristic C-F coupling), and the remaining aromatic carbons. The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

-

Infrared (IR) Spectroscopy:

-

A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the range of 2230-2240 cm⁻¹.

-

Strong bands corresponding to C-F stretching from both the Ar-F and -CF₃ groups will be prominent, typically in the 1100-1400 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 189.11, corresponding to the molecular weight of the compound.

-

Synthesis and Key Chemical Transformations

The true power of this compound lies in its reactivity, which allows it to serve as a cornerstone for more complex molecules.

Representative Synthesis Pathway

While multiple routes to ortho-substituted benzonitriles exist, a common strategy involves functional group transformation from a readily available precursor. The diagram below illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of the target compound.

Causality in the Synthesis: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine (aniline) to a nitrile. The aniline precursor is first converted to a diazonium salt using sodium nitrite and a strong acid. This intermediate is highly reactive and is immediately treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide group, yielding the desired benzonitrile. This method is often preferred for its high yields and tolerance of various functional groups.

Core Reactivity: Hydrolysis to Benzoic Acid

One of the most valuable transformations of this molecule is the hydrolysis of the nitrile group to a carboxylic acid. The resulting 2-Fluoro-6-(trifluoromethyl)benzoic acid is a critical intermediate in its own right, notably in the synthesis of pharmaceuticals like Elagolix.[7]

Caption: Reaction pathway for the hydrolysis of the nitrile group.

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is based on established procedures for converting aryl nitriles to carboxylic acids.[8]

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 75% sulfuric acid.

-

Reagent Addition: While stirring, slowly and carefully add this compound to the acid. The addition should be controlled to manage any initial exotherm.

-

Heating: Heat the reaction mixture to a temperature of 100-150°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitrile is no longer detected. Rationale: The high temperature and strong acid are necessary to overcome the stability of the nitrile group and drive the hydrolysis to completion.

-

Workup: Allow the mixture to cool to a safe temperature (e.g., <100°C) and then carefully pour it onto crushed ice. This will precipitate the solid carboxylic acid product while quenching the reaction. Rationale: The product is typically less soluble in the cold, acidic aqueous solution, facilitating its isolation.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield the pure 2-Fluoro-6-(trifluoromethyl)benzoic acid.

Advanced Reactivity: C-CN Bond Activation

For specialized applications, the C-CN bond itself can be targeted. Research has shown that zerovalent nickel complexes can oxidatively add across the C-CN bond of fluorinated benzonitriles.[9] The stability of the resulting metallacycle is strongly influenced by the presence of ortho-fluoro substituents, which stabilize the C-C bond activation product.[9][10] This type of reactivity opens pathways for novel catalytic cycles and cross-coupling reactions, a topic of significant interest to organometallic and synthetic chemists.

Applications in Research and Development

The unique combination of functional groups makes this compound a sought-after intermediate in several high-value R&D sectors.

Caption: Key application areas for this compound.

-

Pharmaceutical Development: This is a primary application area. The compound serves as a key intermediate in synthesizing a variety of pharmaceuticals.[1] Its structure is integral to developing anti-inflammatory and antiviral drugs, where the fluorinated motif enhances therapeutic efficacy.[1] It is also used in the synthesis of Quinolinecarboxamides for treating autoimmune disorders.[11]

-

Agricultural Chemistry: It is employed in the formulation of next-generation herbicides and pesticides. The fluorinated groups can enhance the potency and selectivity of the active ingredients, improving crop yields.[1]

-

Material Science: The compound is used to create advanced materials with unique properties, such as improved thermal stability and chemical resistance, which are beneficial for specialty coatings and high-performance composites.[1]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial for ensuring laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Classification

| Hazard Class | GHS Code(s) | Description | Source(s) |

| Acute Toxicity | H301, H302, H311, H312, H331, H332 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled. | [4][12] |

| Skin Irritation | H315 | Causes skin irritation. | [4][12][13] |

| Eye Irritation | H319 | Causes serious eye irritation. | [12] |

| Allergic Reaction | H317 | May cause an allergic skin reaction. | [4] |

| Target Organ Toxicity | H335 | May cause respiratory irritation. |

Recommended Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure a safety shower and eyewash station are readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][13]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapor.[4] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][13] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

References

- Product Specific

- Supporting Information for a scientific public

- Chemical Properties of this compound. ChemBK. [Link]

- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.

- A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)

- Exploring 3-Fluoro-5-(trifluoromethyl)

- US Patent US5478963A: Process for the preparation of 2,3,6-trifluorobenzoic acid.

- Understanding the Synthesis and Applications of Trifluoromethyl

- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 133116-83-3 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. nbinno.com [nbinno.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 2-フルオロ-6-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 8. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 9. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. This compound | 133116-83-3 [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

Navigating the Landscape of Aromatic Fluorochemicals: A Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzonitrile

An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Chemistry

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the realm of medicinal chemistry, agrochemicals, and materials science, the introduction of fluorine atoms into organic molecules is a transformative strategy. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity.[1] 2-Fluoro-6-(trifluoromethyl)benzonitrile has emerged as a particularly valuable fluorinated aromatic compound, serving as a key intermediate in the synthesis of a wide array of complex molecules.[1] Its distinct substitution pattern, featuring a nitrile group, a fluorine atom, and a trifluoromethyl group on a benzene ring, provides a versatile platform for synthetic transformations. This guide offers a comprehensive overview of this compound, from its fundamental properties to its practical applications and synthesis protocols, providing researchers with the foundational knowledge to leverage its unique reactivity.

Part 1: Nomenclature and Physicochemical Profile

A clear understanding of a compound's identity and properties is paramount for its effective use. This section details the various names under which this compound is known and summarizes its key physicochemical data.

Synonyms and Identifiers

To facilitate comprehensive literature and database searches, it is crucial to be aware of the alternative names for this compound.

-

Systematic IUPAC Name: this compound

-

Common Synonyms:

-

InChI Key: OGQYJDHTHFAPRN-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. The trifluoromethyl group significantly enhances lipophilicity, a key factor in drug design for improving bioavailability.[1]

| Property | Value | Source(s) |

| Molecular Weight | 189.11 g/mol | [1][2][4] |

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 28 °C | [1] |

| Density | 1.37 - 1.373 g/mL at 25 °C | [1][2] |

| Boiling Point | 197.4 °C at 760 mmHg | [3] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [2][3] |

| Refractive Index | n20/D 1.452 | [2] |

Part 2: Synthesis and Reactivity

The utility of this compound as a building block is rooted in its synthesis and the reactivity of its functional groups. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the ortho-fluorine atom, creates a unique electronic environment that influences its synthetic transformations.

Key Synthetic Application: Reduction to 2-Fluoro-6-(trifluoromethyl)benzylamine

A prominent application of this compound is its role as a precursor in the synthesis of valuable pharmaceutical intermediates. One such transformation is its reduction to 2-fluoro-6-(trifluoromethyl)benzylamine, a key intermediate for the drug Elagolix.[5] This reaction specifically targets the nitrile group for reduction while preserving the aromatic fluorine and trifluoromethyl substituents.

The diagram below illustrates the general workflow for this reduction reaction.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine

The following protocol is a representative procedure based on methods described for the reduction of nitriles in pharmaceutical synthesis.[5]

Objective: To reduce the nitrile functionality of this compound to a primary amine.

Materials:

-

This compound

-

Borane tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 2 M HCl)

-

Sodium hydroxide (e.g., 2 M NaOH)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add the borane tetrahydrofuran complex solution dropwise to the stirred solution of the nitrile via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or GC-MS).

-

Quenching: Carefully quench the reaction by slowly adding aqueous HCl at 0 °C. This step protonates the intermediate borane-amine complex and hydrolyzes any excess borane.

-

Basification & Extraction: Make the aqueous solution basic by adding aqueous NaOH. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 2-Fluoro-6-(trifluoromethyl)benzylamine can be purified further by techniques such as column chromatography or distillation if required.

Trustworthiness Note: This protocol describes a standard chemical transformation. The use of borane complexes requires appropriate safety precautions, including working in a well-ventilated fume hood and under an inert atmosphere, as they can react with moisture. The quenching step is exothermic and must be performed carefully with cooling.

Part 3: Applications and Significance

The utility of this compound extends across several high-value sectors of the chemical industry, primarily due to its role as a versatile synthetic intermediate.

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals.[1] It is used in the development of anti-inflammatory and antiviral drugs.[1] Notably, it serves as a reagent in the synthesis of Quinolinecarboxamides, which are investigated for the treatment of autoimmune disorders.[6]

-

Agricultural Chemistry: In the agrochemical sector, it is employed in the formulation of herbicides and pesticides. The unique electronic properties conferred by the fluorine substituents can enhance the efficacy and target specificity of these agents, contributing to improved crop yields and pest resistance.[1]

-

Material Science: The compound is also used in the creation of advanced materials. Incorporating this fluorinated moiety can lead to polymers and composites with enhanced properties, such as improved thermal stability and chemical resistance, which are beneficial for specialized coatings and electronic applications.[1]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science and technology. Its unique combination of functional groups, amplified by the strategic placement of fluorine atoms, provides a robust platform for constructing complex molecular architectures. For researchers in drug discovery, agrochemistry, and materials science, a thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential. As the demand for sophisticated, high-performance molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future scientific advancements.

References

- 133116-83-3 2-氟-6-(三氟甲基)苯腈 this compound. CAS数据库. [Link]

- Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 133116-83-3 [sigmaaldrich.com]

- 3. 133116-83-3 2-氟-6-(三氟甲基)苯腈 this compound - CAS数据库 [cheman.chemnet.com]

- 4. scbt.com [scbt.com]

- 5. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 6. This compound | 133116-83-3 [chemicalbook.com]

A Comprehensive Technical Guide to α,α,α,6-Tetrafluoro-o-tolunitrile for Advanced Research Applications

This document provides an in-depth technical overview of α,α,α,6-Tetrafluoro-o-tolunitrile, also known as 2-Fluoro-6-(trifluoromethyl)benzonitrile. It is designed for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical intermediates. This guide covers the core physicochemical properties, validated synthetic approaches, key applications in pharmaceutical development, and essential safety protocols.

Section 1: Core Molecular Profile

α,α,α,6-Tetrafluoro-o-tolunitrile (CAS 133116-83-3) is a highly functionalized aromatic compound. Its structure incorporates a trifluoromethyl group, a nitrile group, and a fluorine atom on the benzene ring. This unique combination of electron-withdrawing groups imparts distinct electronic properties, enhances metabolic stability, and increases lipophilicity, making it a valuable building block in modern medicinal chemistry.[1]

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | α,α,α,6-Tetrafluoro-o-tolunitrile, 2-Cyano-1-fluoro-3-(trifluoromethyl)benzene |

| CAS Number | 133116-83-3[1] |

| Molecular Formula | C₈H₃F₄N[1][2] |

| Molecular Weight | 189.11 g/mol [1][2] |

| InChI Key | OGQYJDHTHFAPRN-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to almost white powder or lump | [1] |

| Melting Point | 28 °C | [1] |

| Density | 1.373 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.452 | [2][3] |

| Flash Point | 99 °C (210.2 °F) - closed cup | [2] |

| Storage Temperature | Room Temperature | [1] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of α,α,α,6-Tetrafluoro-o-tolunitrile is not trivial and relies on modern organometallic techniques. A plausible and documented approach involves the ortho-directed metallation of a readily available precursor, 3-fluorobenzotrifluoride.

Mechanistic Rationale: The synthesis hinges on a directed ortho-metallation (DoM) reaction. The fluorine atom at position 3 of the starting material is a more powerful ortho-directing group than the trifluoromethyl group. Therefore, treatment with a strong base like n-butyllithium selectively removes the proton at the C2 position, which is situated between the two activating groups. This generates a stabilized carbanion intermediate that can be trapped by an electrophile to install the desired functional group. A subsequent conversion yields the nitrile. This regioselective approach is critical for obtaining the desired isomer with high purity.

Caption: Synthetic workflow for α,α,α,6-Tetrafluoro-o-tolunitrile.

Experimental Protocol: Synthesis via Ortho-Lithiation/Formylation

This protocol is adapted from procedures described for the synthesis of related intermediates.[4]

Step 1: Ortho-Lithiation and Formylation

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 25.0 L).

-

Add 3-fluorobenzotrifluoride (2.5 kg) and tetramethylethylenediamine (TMEDA, 1.95 kg) to the reactor.

-

Cool the reaction mixture to a range of -60 to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (2.5 M solution, 4.55 kg) dropwise, ensuring the internal temperature does not exceed -60 °C. The use of n-BuLi at low temperatures is crucial to prevent side reactions and ensure kinetic control of the deprotonation.

-

Stir the mixture at this temperature for 1 hour after the addition is complete.

-

Slowly add N,N-dimethylformamide (DMF, 1.68 kg) dropwise as the electrophilic trap for the carbanion.

-

After addition, allow the reaction to stir for another 30 minutes at -78 °C.

-

Monitor the reaction to completion using HPLC or TLC.

-

Once complete, quench the reaction by transferring the mixture into a cold aqueous acetic acid solution to yield 2-fluoro-6-(trifluoromethyl)benzaldehyde.

Step 2: Conversion to Nitrile

-

Isolate the crude 2-fluoro-6-(trifluoromethyl)benzaldehyde from the quenched reaction mixture.

-

Dissolve the aldehyde in a suitable solvent such as ethanol.

-

Add hydroxylamine hydrochloride followed by a mild base (e.g., sodium bicarbonate) and stir until the oxime formation is complete (monitored by TLC/HPLC).[4]

-

Isolate the intermediate oxime.

-

Dehydrate the oxime using a standard dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a modern catalytic system) to yield the final product, α,α,α,6-Tetrafluoro-o-tolunitrile.

-

Purify the final product via distillation or recrystallization.

Section 3: Key Applications in Drug Development

α,α,α,6-Tetrafluoro-o-tolunitrile is not typically an active pharmaceutical ingredient (API) itself but is a high-value intermediate for synthesizing complex APIs. Its utility stems from its pre-functionalized structure, which allows for efficient incorporation into larger molecules.

Primary Application: Synthesis of Elagolix The most prominent application of this compound is as a starting material in the synthesis of Elagolix , an orally administered gonadotropin-releasing hormone (GnRH) antagonist used for the management of pain associated with endometriosis.[5] In the patented synthetic routes, α,α,α,6-Tetrafluoro-o-tolunitrile is reduced, typically with a borane-tetrahydrofuran complex, to form 2-fluoro-6-(trifluoromethyl)benzylamine.[6] This resulting benzylamine is a critical pharmacophore that is incorporated into the final Elagolix structure.

Other Documented Applications:

-

Quinolinecarboxamides: The compound serves as a reagent in the synthesis of novel quinolinecarboxamides, which are investigated for the treatment of autoimmune disorders.[3][7]

-

Oxalagogrel: It is a starting material in a patented synthesis for Oxalagogrel, another pharmaceutical agent.[8]

-

Agrochemicals: It is employed in the formulation of advanced herbicides and pesticides, where the fluorinated motifs contribute to target specificity and environmental stability.[1]

Caption: A standard workflow for the safe handling of chemical reagents.

References

- This compound. Chem-Impex. [Link]

- Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

- Purification method of oxalagogri sodium salt.

- Process for preparing elagolix sodium and intermediates thereof.

- Intermediate of oxaagolide and sodium salt thereof and preparation method thereof.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-フルオロ-6-(トリフルオロメチル)ベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 133116-83-3 [chemicalbook.com]

- 4. CN110835302A - Intermediate of oxaagolide and sodium salt thereof and preparation method thereof - Google Patents [patents.google.com]

- 5. WO2021054896A1 - Process for preparing elagolix sodium and intermediates thereof - Google Patents [patents.google.com]

- 6. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 7. axel.as-1.co.jp [axel.as-1.co.jp]

- 8. CN110372609B - Purification method of oxalagogri sodium salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electronic Properties of Fluorinated Aromatic Compounds

Introduction: The Strategic Role of Fluorine in Aromatic Systems

The substitution of hydrogen with fluorine in aromatic compounds has become a cornerstone of modern medicinal chemistry, with fluorinated molecules representing a significant portion of newly approved drugs.[1][2][3] This prevalence is not coincidental but is rooted in the unique electronic properties of the fluorine atom. Despite being the most electronegative element, its small size allows it to act as a "super-hydrogen" in some contexts, while its electronic influence profoundly alters the physicochemical properties of the parent molecule.[4][5] This guide provides an in-depth exploration of the electronic effects of fluorinating aromatic compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of inductive and resonance effects, their impact on fundamental properties like acidity and lipophilicity, and the resulting consequences for metabolic stability and drug-receptor interactions.

The Duality of Fluorine's Electronic Influence: Induction vs. Resonance

The electronic impact of fluorine on an aromatic ring is a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect (σ-effect) and a weaker, yet significant, electron-donating resonance effect (π-effect).[6][7]

-

Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma bonds of the molecule, leading to a general decrease in electron density across the aromatic ring.[8][9] This makes the ring less susceptible to electrophilic attack and influences the acidity of nearby functional groups.[5]

-

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring.[6][7] This donation of electron density partially counteracts the inductive effect and is most pronounced at the ortho and para positions.[6]

The net electronic effect of fluorine is a combination of these two competing influences. While the inductive effect generally dominates, making fluorinated aromatics electron-deficient overall, the resonance effect plays a crucial role in directing the regioselectivity of reactions and modulating interactions with biological targets.[7]

Visualizing the Electronic Tug-of-War

The following diagram illustrates the interplay between the inductive and resonance effects of a fluorine substituent on a benzene ring.

Caption: Interplay of inductive withdrawal and resonance donation by fluorine.

Impact on Fundamental Physicochemical Properties

The electronic perturbations caused by fluorination have profound and predictable effects on several key molecular properties that are critical for drug design and development.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly increases the acidity (lowers the pKa) of nearby acidic protons.[5][10][11] For example, the pKa of phenol is approximately 9.9, while the pKa of 4-fluorophenol is around 9.8. This effect becomes more pronounced with increasing fluorination. This modulation of pKa can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.[12][13]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity (logP) is highly context-dependent.[14][15][16] While the carbon-fluorine bond is more lipophilic than a carbon-hydrogen bond, the overall impact on molecular lipophilicity is influenced by the electronic environment.[15]

-

Aromatic Fluorination: Generally, adding fluorine to an aromatic ring increases its lipophilicity.[15][16]

-

Alkyl Fluorination: In contrast, fluorination of alkyl chains often decreases lipophilicity.[15]

The strategic placement of fluorine can, therefore, be used to fine-tune the lipophilicity of a lead compound to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[17][18][19]

Quantitative Impact of Fluorination on Acidity and Lipophilicity

| Compound | pKa | LogP |

| Benzene | - | 2.13 |

| Fluorobenzene | - | 2.27 |

| Phenol | 9.99 | 1.46 |

| 4-Fluorophenol | 9.81 | 1.83 |

| Aniline | 4.63 | 0.90 |

| 4-Fluoroaniline | 4.65 | 1.15 |

Data compiled from various sources.

Metabolic Stability

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[1][4][20] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[12][21] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block common metabolic pathways, such as aromatic hydroxylation, thereby increasing the drug's half-life and bioavailability.[5][12][22]

Experimental Workflow for Assessing Metabolic Stability

Caption: A typical workflow for determining in vitro metabolic stability.

Non-Covalent Interactions and Drug-Receptor Binding

The electronic modulation of the aromatic ring by fluorine also influences its ability to participate in non-covalent interactions, which are crucial for drug-receptor binding.[23][24]

-

π-π Stacking: The electron-deficient nature of a fluorinated aromatic ring can enhance π-π stacking interactions with electron-rich aromatic residues in a protein's binding pocket.[25][26]

-

C-F···H-X Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor, forming interactions with suitable hydrogen bond donors in the receptor.[14]

-

Dipole-Dipole Interactions: The introduction of fluorine can create or modify molecular dipoles, leading to favorable electrostatic interactions with the target protein.[27]

These subtle yet significant interactions can contribute to increased binding affinity and selectivity of a drug candidate.[14][23]

Experimental Protocol for Determining pKa and LogP

A robust understanding of a compound's pKa and LogP is fundamental to drug development. The following provides a standardized protocol for their determination.

Determination of pKa by Potentiometric Titration

-

Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a known concentration.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-